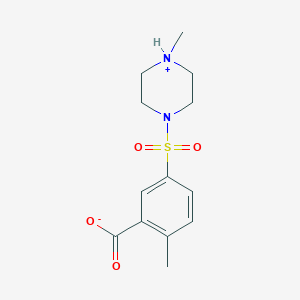
2-Bromophenyl-(3-methylbenzyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl-(3-methylbenzyl)ether is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-methylbenzyl ether group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-Bromophenyl-(3-methylbenzyl)ether can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromophenyl-(3-methylbenzyl)ether can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2-Bromophenyl-(3-methylbenzyl)ether has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research involving this compound can provide insights into its potential therapeutic applications.
Industry: It is used in the development and testing of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromophenyl-(3-methylbenzyl)ether involves its interaction with specific molecular targets and pathways. The bromine atom and the ether group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Bromophenyl-(3-methylbenzyl)ether can be compared with other similar compounds, such as:
2-Bromophenyl-(4-methylbenzyl)ether: Similar in structure but with the methyl group positioned differently.
2-Chlorophenyl-(3-methylbenzyl)ether: Similar in structure but with a chlorine atom instead of a bromine atom.
2-Bromophenyl-(3-ethylbenzyl)ether: Similar in structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
1-bromo-2-[(3-methylphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWZGEHQEXGEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7815367.png)





![n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine](/img/structure/B7815432.png)

![1-[(3-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815446.png)


![1-[(2-methylphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815463.png)

